5-Aminobenzoxazole-2-thiol chemical properties and structure
5-Aminobenzoxazole-2-thiol chemical properties and structure
An In-depth Technical Guide to 5-Aminobenzoxazole-2-thiol: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1] Its unique heterocyclic structure imparts favorable pharmacological properties, leading to its incorporation in a wide array of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1][2] Within this important class of compounds, 5-Aminobenzoxazole-2-thiol emerges as a particularly valuable building block. Possessing two highly versatile functional groups—a nucleophilic amino group on the benzene ring and a reactive thiol group on the oxazole moiety—it serves as an ideal starting point for the synthesis of diverse compound libraries. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and applications, designed to equip researchers and drug development professionals with the core knowledge required to effectively utilize this compound in their work.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's fundamental properties begins with its identity and structure. 5-Aminobenzoxazole-2-thiol is a heterocyclic aromatic compound featuring a fused benzene and oxazole ring system.
| Identifier | Value |
| Common Name | 5-Aminobenzoxazole-2-thiol |
| IUPAC Name | 5-amino-3H-1,3-benzoxazole-2-thione |
| CAS Number | 76579-11-0 |
| Molecular Formula | C₇H₆N₂OS |
| Molecular Weight | 166.20 g/mol |
| SMILES | NC1=CC2=C(C=C1)OC(=S)N2 |
Molecular Structure Diagram
Caption: Chemical structure of 5-Aminobenzoxazole-2-thiol.
Thione-Thiol Tautomerism
A critical chemical property of 2-mercaptobenzoxazoles is their existence in a tautomeric equilibrium between the thiol and thione forms.[3] This isomerism involves the migration of a proton between the nitrogen and sulfur atoms. While both forms can be present, experimental and theoretical studies on related benzimidazole-2-thiones and benzoxazole-2-thiones consistently show that the thione form (where the proton resides on the ring nitrogen and a carbon-sulfur double bond exists) is the predominant and more stable tautomer in both solution and solid states.[4][5] This equilibrium is crucial as it dictates the molecule's reactivity, particularly in alkylation reactions, which can occur at either the S- or N-atom depending on the reaction conditions.
Caption: Thione-thiol tautomerism of 5-Aminobenzoxazole-2-thiol.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are essential for compound identification, purity assessment, and quality control.
Physicochemical Data
| Property | Value | Source |
| Appearance | Off-white to light yellow powder | General observation for this class of compounds |
| Purity | ≥95% | AChemBlock[6] |
Note: Experimental data such as melting point, solubility, and pKa are not widely reported in public literature and would typically be determined empirically for each batch.
Spectroscopic Characterization (Predicted)
-
¹H NMR: In a solvent like DMSO-d₆, one would expect to see distinct signals for the three aromatic protons on the benzene ring, likely appearing as a doublet, a singlet (or narrow doublet), and a doublet of doublets between 6.5 and 7.5 ppm. The protons of the primary amine (-NH₂) would typically appear as a broad singlet, and the N-H proton of the thione tautomer would also be a broad singlet, with chemical shifts highly dependent on concentration and solvent.
-
FT-IR (cm⁻¹): The infrared spectrum would be characterized by N-H stretching vibrations from the amino group and the ring NH (around 3100-3400 cm⁻¹), C=S (thione) stretching around 1200-1300 cm⁻¹, C=N stretching near 1600 cm⁻¹, and C-O-C asymmetric stretching of the oxazole ring around 1150-1250 cm⁻¹.[7]
-
Mass Spectrometry: The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight (166.20 g/mol ).
Synthesis and Reactivity
General Synthetic Pathway
The synthesis of benzoxazole-2-thiol derivatives commonly proceeds via the cyclocondensation of an appropriate o-aminophenol with carbon disulfide (CS₂) or a related thiocarbonyl source like thiourea.[8][9] For 5-Aminobenzoxazole-2-thiol, the logical precursor would be 2,4-diaminophenol. The reaction involves a nucleophilic attack of the amino group on the carbon disulfide, followed by an intramolecular cyclization driven by the hydroxyl group, leading to the formation of the benzoxazole ring.
Caption: General workflow for the synthesis of 5-aminobenzoxazole-2-thiol.
Representative Experimental Protocol
This is a generalized protocol based on methods for similar compounds.[10]
-
Reaction Setup: To a solution of 2,4-diaminophenol (1.0 eq) in a suitable solvent such as ethanol/water is added potassium hydroxide (KOH, 1.2 eq).[10]
-
Reagent Addition: Carbon disulfide (CS₂, 1.2 eq) is added dropwise to the mixture at room temperature with vigorous stirring.[10]
-
Reaction: The reaction mixture is heated to reflux (e.g., 80 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).[10]
-
Workup: After cooling, the mixture is diluted with water and acidified with a dilute acid (e.g., acetic acid or HCl) until a precipitate forms.
-
Isolation: The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.
Chemical Reactivity
The utility of 5-Aminobenzoxazole-2-thiol stems from the distinct reactivity of its functional groups.
-
Thiol/Thione Group: This group is a strong nucleophile. It readily undergoes S-alkylation with alkyl halides to form 2-(alkylthio)benzoxazoles.[3] This reactivity is fundamental to the Smiles rearrangement, a powerful method for synthesizing N-substituted 2-aminobenzoxazoles by reacting the thiol with agents like chloroacetyl chloride in the presence of an amine.[11] The thiol can also be oxidized to form a disulfide bridge.
-
Amino Group: The exocyclic amino group at the 5-position is also nucleophilic and can participate in standard amine reactions such as acylation, sulfonylation, and diazotization, allowing for extensive derivatization of the benzene ring portion of the molecule.[1]
Applications in Research and Drug Development
The benzoxazole framework is a "privileged scaffold" in drug discovery, and 5-Aminobenzoxazole-2-thiol is a prime entry point for accessing this chemical space.
-
Versatile Intermediate for Drug Discovery: The presence of two distinct, reactive functional groups makes this compound an exceptionally versatile intermediate. It allows for a diversity-oriented synthesis approach, where either the thiol or the amino group can be selectively modified to generate large libraries of novel compounds for high-throughput screening.[12][13]
-
Synthesis of 2-Aminobenzoxazole Analogs: N-substituted 2-aminobenzoxazoles are a class of compounds with significant therapeutic potential, acting as inhibitors of various enzymes and as antagonists for receptors like the 5-HT3 receptor.[11][14][15] 5-Aminobenzoxazole-2-thiol is a key precursor for these molecules via reactions like the Smiles rearrangement or direct amination.[11]
-
Materials Science: Analogous benzoxazole-2-thiol derivatives have been explored for applications in materials science.[16] For example, their ability to form stable complexes and their inherent fluorescence make them suitable for developing sensors for metal ions or as components in organic electronic devices.[16] The 5-amino group provides an additional site for polymerization or grafting onto surfaces.
Safety and Handling
As with any laboratory chemical, 5-Aminobenzoxazole-2-thiol should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards: While specific toxicity data is limited, compounds of this class may cause skin and eye irritation.[17] Inhalation of dust and ingestion should be avoided.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. The container should be tightly sealed.
-
Stability: The compound is generally stable under normal laboratory conditions.[17]
Conclusion
5-Aminobenzoxazole-2-thiol is a high-value chemical intermediate whose strategic importance is derived from its fused heterocyclic core and dual-functional nature. Its thione-thiol tautomerism and the distinct reactivity of its amino and thiol groups provide chemists with multiple pathways for molecular elaboration. For researchers in drug discovery, it offers a reliable and versatile platform for synthesizing libraries of novel 2-aminobenzoxazole derivatives and other complex heterocyclic systems. As the demand for novel therapeutic agents and functional materials continues to grow, the role of such well-positioned building blocks will only become more critical.
References
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- AChemBlock. (n.d.). 5-Aminobenzoxazole-2-thiol 95%. AChemBlock Website.
- Wang, G., et al. (2017). SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM. HETEROCYCLES, Vol. 94, No. 7.
- Ertan-Bolelli, T., et al. (2016). Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives. ResearchGate.
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- Satyendra, R. V., et al. (2019). Synthesis of 5,7-dichloro-1,3-benzoxazole-2-thiol derivatives as potential inhibitors of GlcN-6-P synthase. ResearchGate.
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- Sharma, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health.
- Burgio, A. L., et al. (2020). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). National Institutes of Health.
- Ossila. (n.d.). 5-Fluorobenzoxazole-2-thiol. Ossila Ltd.
- Tülkü, F., & Ersan, S. (2007). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. Semantic Scholar.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 5-Chlorobenzoxazole-2-thiol. Thermo Fisher Scientific.
- Mironov, M., et al. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry.
- Zhang, Y., et al. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. MDPI.
- Popova, E. A., et al. (2017). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Journal of Chemical and Pharmaceutical Research.
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